molecular formula C16H14N2O3S B15162112 N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 827624-88-4

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B15162112
CAS No.: 827624-88-4
M. Wt: 314.4 g/mol
InChI Key: YOWLLWHEODKATK-UHFFFAOYSA-N
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Description

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a molecular architecture that combines two privileged pharmacophores: a 4-methylbenzenesulfonamide group and a 1H-indole-2-carboxamide scaffold. The indole nucleus is a ubiquitous structure in biologically active compounds and approved drugs, known for its versatility in interacting with diverse biological targets . Similarly, the benzenesulfonamide moiety is a common feature in compounds with a wide range of pharmacological activities and is frequently utilized in the design of enzyme inhibitors . The specific molecular framework of this compound suggests potential utility in several research areas. The indole-2-carboxamide core has been identified as an effective scaffold for the design of novel agonists for targets like the TRPV1 ion channel, which is relevant for pain and inflammation research . Furthermore, benzenesulfonamide-indole hybrids have been investigated for their potential as inhibitors of viral targets, including SARS-CoV-2, highlighting the value of this chemical class in antiviral discovery . Researchers may find this compound valuable as a building block for constructing chemical libraries or as a lead structure for optimizing new therapeutic agents targeting various diseases. Its structure presents opportunities for further synthetic modification to explore structure-activity relationships and enhance potency or selectivity. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

827624-88-4

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O3S/c1-11-6-8-13(9-7-11)22(20,21)18-16(19)15-10-12-4-2-3-5-14(12)17-15/h2-10,17H,1H3,(H,18,19)

InChI Key

YOWLLWHEODKATK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

A widely reported method involves Friedel-Crafts acylation to introduce substituents at the indole C3 position, followed by sulfonation and amide coupling (,).

Procedure :

  • Friedel-Crafts Acylation : Ethyl 5-chloroindole-2-carboxylate (6 ) undergoes acylation with 4-methylbenzoyl chloride in the presence of AlCl₃, yielding 3-acyl-5-chloroindole-2-carboxylate (8a–c ).
  • Ketone Reduction : Triethylsilane reduces the ketone to an alkyl group, forming 3-alkylated intermediates (9a–c ).
  • Ester Hydrolysis : Basic hydrolysis converts esters to carboxylic acids (10a–c ).
  • Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane with pyridine as a base introduces the sulfonyl group at the indole N1 position.
  • Amide Coupling : Carboxylic acid intermediates are coupled with amines using BOP reagent and DIPEA in DMF, yielding the final carboxamide.

Key Data :

  • Yield for Friedel-Crafts step: 72–85%
  • Sulfonation efficiency: >90% under anhydrous conditions

Hemetsberger–Knittel Indole Synthesis for Regioselective Substitution

This method addresses challenges in regioselectivity during indole ring formation (,):

Procedure :

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates (16 ).
  • Thermolytic Cyclization : Heating 16 induces cyclization, producing 5- or 7-substituted indole-2-carboxylates (17d–e ).
  • Sulfonation and Amidation : Subsequent sulfonation and coupling with amines follow analogous steps to Section 2.1.

Optimization Insights :

  • Temperature control during cyclization minimizes byproducts (e.g., 7-substituted isomers).
  • Use of ZnCl₂ as a Lewis acid improves cyclization yield to 78%.

Direct Sulfonation of Preformed Indole-2-carboxamides

An alternative approach prioritizes early-stage sulfonation (,):

Procedure :

  • Indole-2-carboxamide Synthesis : Couple indole-2-carboxylic acid with amines using BOP/DIPEA.
  • N1-Sulfonation : Treat the carboxamide with 4-methylbenzenesulfonyl chloride in pyridine/DCM.

Advantages :

  • Avoids side reactions at the C3 position during late-stage sulfonation.
  • Higher purity (>95%) due to reduced steric hindrance.

Comparative Analysis of Synthetic Methods

Method Key Steps Reagents/Conditions Yield (%) Scalability Source
Friedel-Crafts Route Acylation → Reduction → Sulfonation AlCl₃, Triethylsilane, BOP, DIPEA 65–72 Moderate ,
Hemetsberger–Knittel Cyclization → Sulfonation ZnCl₂, 4-MeC₆H₄SO₂Cl 70–78 Low
Late-Stage Sulfonation Amidation → Sulfonation Pyridine, DCM, 4-MeC₆H₄SO₂Cl 80–85 High

Critical Observations :

  • The Friedel-Crafts route offers flexibility in C3 substitution but requires rigorous purification.
  • Late-stage sulfonation provides superior yields and scalability, making it industrially preferable.

Troubleshooting and Optimization Strategies

Mitigating Regioselectivity Issues

  • Thermolytic Cyclization : Maintaining reaction temperatures below 120°C reduces 7-substituted indole formation.
  • Lewis Acid Selection : ZnCl₂ outperforms AlCl₃ in minimizing byproducts during cyclization.

Enhancing Amide Coupling Efficiency

  • Reagent Choice : BOP reagent achieves higher coupling yields (85–90%) compared to EDCl/HOBt.
  • Solvent Optimization : Anhydrous DMF minimizes hydrolysis of activated intermediates.

Sulfonation Challenges

  • Moisture Sensitivity : Reactions must be conducted under argon to prevent sulfonyl chloride hydrolysis.
  • Base Selection : Pyridine neutralizes HCl generated during sulfonation, preventing indole protonation.

Spectroscopic Characterization and Quality Control

1H NMR (400 MHz, DMSO-d6) :

  • Indole H3 proton: δ 7.85–7.89 (s, 1H)
  • Sulfonyl aromatic protons: δ 7.72–7.75 (d, J = 8.4 Hz, 2H), 7.48–7.51 (d, J = 8.4 Hz, 2H)
  • Methyl group: δ 2.42 (s, 3H)

HPLC Purity :

  • >99% achieved using C18 reverse-phase column (MeCN/H₂O gradient)

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

  • BOP Replacement : Propylphosphonic anhydride (T3P) reduces toxicity while maintaining coupling efficiency.
  • Solvent Recovery : DMF can be recycled via distillation, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or antifungal effects. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-1H-indole-2-carboxamide

Structural Differences :

  • Substituent : The 4-chlorophenyl group replaces the 4-methylbenzenesulfonyl moiety.
  • Electronic Effects : The chlorine atom is electron-withdrawing, while the sulfonyl group is strongly polar and bulkier.

Mechanistic Insights :

  • The chlorophenyl derivative likely targets tyrosine kinase pathways, similar to imatinib, but with enhanced potency due to improved binding affinity or cell permeability .

Table 1 : Key Pharmacological Data for N-(4-Chlorophenyl)-1H-indole-2-carboxamide

Parameter Value/Observation Reference
IC50 (Saos-2 cells) <2.5 μM (effective dose)
Ezrin Expression Reduction Significant at 2.5 μM and 20 μM doses
Comparison with Imatinib More potent at lower doses

Methylsulfonyl-Indole Derivatives (e.g., Compounds 3a–4d)

Structural Differences :

  • Substituent : A methylsulfonyl group is directly attached to the indole nitrogen, unlike the para-methylbenzenesulfonyl group in the target compound.

N-(4-Acetylphenyl)-1H-indole-2-carboxamide

Structural Differences :

  • Substituent : A 4-acetylphenyl group replaces the sulfonyl moiety.

N-(4-Methylbenzenesulfonyl)-2,3-dihydro-1H-indole-1-carboxamide

Structural Differences :

  • Core Modification : The indole ring is partially saturated (2,3-dihydroindole), reducing aromaticity .

Implications :

  • Molecular weight: 316.38 g/mol, slightly lower than unsaturated analogs due to reduced double bonds .

Mechanistic and Therapeutic Implications

  • Sulfonyl vs. Chlorophenyl Groups : The sulfonyl group’s polarity may reduce cell permeability compared to chlorophenyl derivatives but enhance target specificity for extracellular enzymes (e.g., COX-2) .

Biological Activity

N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound belongs to a class of N-arylsulfonyl indoles, which are characterized by the presence of a sulfonyl group attached to an indole moiety. The synthesis typically involves the reaction of indole-2-carboxylic acid derivatives with sulfonyl chlorides under basic conditions. This structural modification is crucial as it influences the biological properties of the resultant compounds.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of several indole derivatives, this compound demonstrated selective activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
Salmonella enterica64 μg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring its effect on pro-inflammatory cytokines such as TNF-α. The compound exhibited notable inhibition of COX-2 and 5-LOX enzymes, which are pivotal in the inflammatory response .

Table 2: Inhibition of COX Enzymes by this compound

EnzymeInhibition Percentage (%)
COX-145%
COX-270%
5-LOX60%

These findings suggest that this compound may serve as a promising candidate for the development of anti-inflammatory drugs.

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound possesses moderate antioxidant activity, which could contribute to its overall therapeutic profile .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
This compound52%
Ascorbic Acid90%

Case Studies and Research Findings

Recent studies have highlighted the multi-target potential of indole derivatives like this compound in treating complex diseases such as cancer and infections caused by resistant bacterial strains. For instance, a study demonstrated that this compound inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential in combating biofilm-associated infections .

Q & A

Q. Advanced

  • Radioligand binding : 3H^3H-spiperone competes with derivatives for D3 receptor binding .
  • Electrophysiology : Patch-clamp assays confirm T-type Ca2+^{2+} channel blockade (IC50_{50} = 0.8–3.2 µM) .
  • Molecular docking : Glide SP scoring predicts binding poses in D3 receptor homology models .

How are synthetic by-products characterized and mitigated?

Q. Advanced

  • HPLC-MS : Identifies side products (e.g., unreacted ethyl ester intermediates) .
  • Reaction optimization : Lowering DMF temperature to 100°C reduces diastereomer formation .
  • Recrystallization : Ethanol/water mixtures yield >99% pure crystals for X-ray diffraction .

What computational tools aid in designing novel derivatives?

Q. Advanced

  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with HPLG inhibition .
  • ADMET prediction : SwissADME estimates blood-brain barrier penetration for CNS targets .
  • Free energy perturbation (FEP) : Guides piperazine substituent optimization for D3 receptor affinity .

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